

Application Note: HPLC Analysis for Quantification of Umifenovir Hydrochloride Monohydrate

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Compound of Interest

Compound Name: *Umifenovir hydrochloride monohydrate*

Cat. No.: *B194253*

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Abstract

This document outlines a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Umifenovir hydrochloride monohydrate** in bulk drug substances and pharmaceutical formulations. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products. This protocol provides detailed procedures for sample and standard preparation, chromatographic conditions, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

Umifenovir, marketed under trade names such as Arbidol, is an antiviral treatment used for influenza and other respiratory viral infections.[1] It functions by inhibiting the fusion of the viral lipid membrane with the host cell membrane, thereby preventing viral entry.[1] Given its therapeutic importance, a robust and validated analytical method is crucial for quality control, ensuring the identity, purity, and potency of Umifenovir in pharmaceutical products. This application note details a reversed-phase HPLC (RP-HPLC) method for the accurate quantification of **Umifenovir hydrochloride monohydrate**.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC or UFLC system equipped with a UV detector is suitable for this analysis.[2]

The following conditions have been optimized for the separation and quantification of Umifenovir.

Parameter	Condition
HPLC System	Shimadzu UFLC system with SPD M20A PDA detector or equivalent[2]
Column	C18, 150 mm x 4.6 mm, 3.5 μ m particle size (e.g., Agilent)[2]
Mobile Phase	Acetonitrile : 0.1% Triethylamine (pH adjusted to 3.2 with orthophosphoric acid) (60:40, v/v)[3]
Flow Rate	0.6 mL/min[2]
Detection Wavelength	223 nm[2]
Injection Volume	20 μ L[2]
Column Temperature	Ambient (25°C \pm 2°C)[2]
Run Time	10 minutes[2]

Reagents and Solutions Preparation

- Acetonitrile: HPLC grade[2]
- Triethylamine: AR grade[2]
- Orthophosphoric Acid: AR grade
- Water: HPLC grade
- Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% triethylamine in a 60:40 (v/v) ratio. Adjust the pH of the aqueous phase to 3.2 with orthophosphoric acid before

mixing.[3]

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **Umifenovir hydrochloride monohydrate** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with acetonitrile.[2]
- Working Standard Solutions: Dilute the standard stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity curve).[2]

Sample Preparation (Tablet Dosage Form)

- Weigh and powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Umifenovir and transfer it to a suitable volumetric flask.[2]
- Add a sufficient amount of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug.[2]
- Make up to the final volume with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
[2]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2]

Validation Parameter	Result
Linearity Range	0.05 - 50 µg/mL[2]
Correlation Coefficient (r ²)	0.9997[2]
Limit of Detection (LOD)	0.0156 µg/mL[2]
Limit of Quantification (LOQ)	0.0421 µg/mL[2]
Accuracy (% Recovery)	98.80 - 101.68%[2]
Precision (% RSD)	< 2.0%[2]
Robustness	The method is robust for small, deliberate changes in flow rate, mobile phase composition, pH, and detection wavelength.[2]

System Suitability

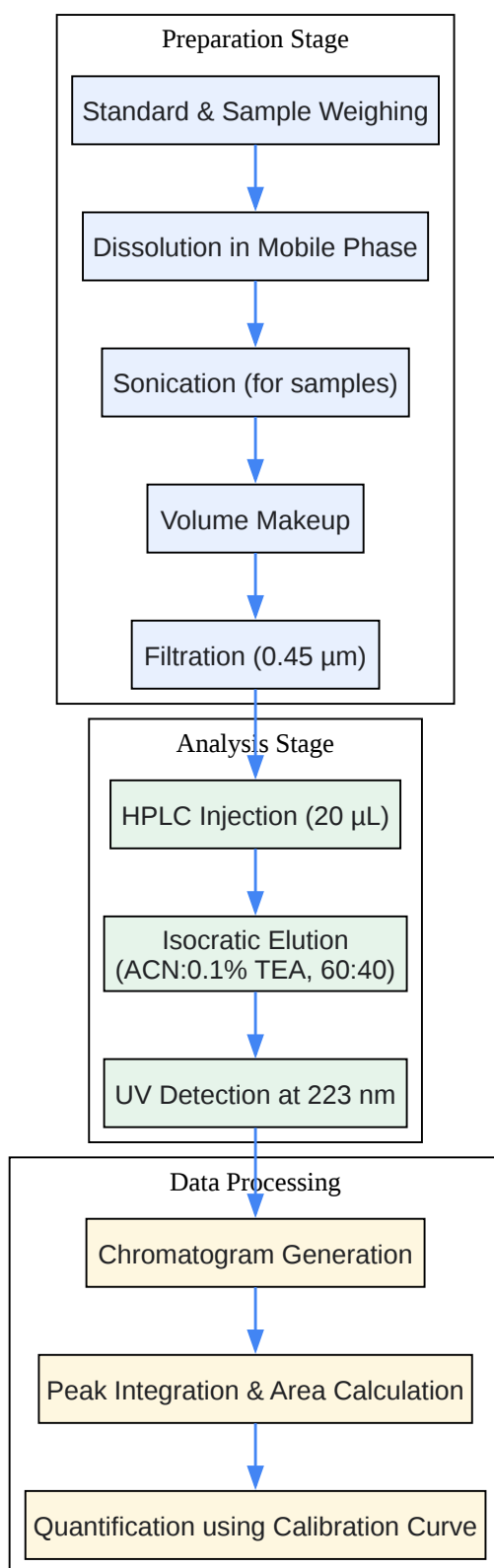
Before commencing any analysis, the chromatographic system must meet the following criteria:

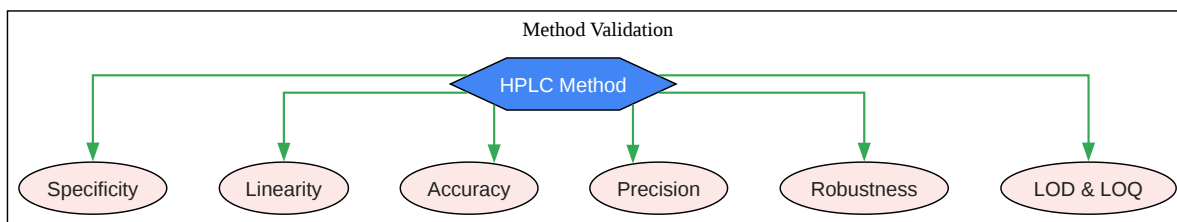
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (for replicate injections)	≤ 2.0%

Forced Degradation Studies

Forced degradation studies indicated that Umifenovir is susceptible to degradation under acidic and alkaline conditions, with greater sensitivity observed in alkaline environments.[2] The method effectively separates the intact drug from its degradation products, confirming its stability-indicating nature.[2]

Visual Representations





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References

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